molecular formula C36H22 B14198837 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- CAS No. 834906-56-8

9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)-

Cat. No.: B14198837
CAS No.: 834906-56-8
M. Wt: 454.6 g/mol
InChI Key: RCTKKLDMMGSLQB-UHFFFAOYSA-N
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Description

9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- is a complex organic compound known for its unique structure and properties This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure

Preparation Methods

The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of the cycloheptatrienylidene group through a series of cyclization reactions. The phenylethynyl groups are then added using palladium-catalyzed coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other fluorene derivatives with different substituents. For example:

  • 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-
  • 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-

These compounds share a similar core structure but differ in the nature and position of the substituents. The unique combination of substituents in 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- gives it distinct chemical and physical properties, making it suitable for specific applications.

Properties

CAS No.

834906-56-8

Molecular Formula

C36H22

Molecular Weight

454.6 g/mol

IUPAC Name

9-cyclohepta-2,4,6-trien-1-ylidene-2,7-bis(2-phenylethynyl)fluorene

InChI

InChI=1S/C36H22/c1-2-10-16-31(15-9-1)36-34-25-29(19-17-27-11-5-3-6-12-27)21-23-32(34)33-24-22-30(26-35(33)36)20-18-28-13-7-4-8-14-28/h1-16,21-26H

InChI Key

RCTKKLDMMGSLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=C2C3=C(C=CC(=C3)C#CC4=CC=CC=C4)C5=C2C=C(C=C5)C#CC6=CC=CC=C6)C=C1

Origin of Product

United States

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